molecular formula C16H22N2O B597134 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole CAS No. 175975-76-5

1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

Cat. No.: B597134
CAS No.: 175975-76-5
M. Wt: 258.365
InChI Key: JOHCBNNWOXVDNR-UHFFFAOYSA-N
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Description

1-Isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is a β-carboline derivative characterized by a tetracyclic scaffold combining a pyridine ring fused with an indole moiety. The compound features an isobutyl substituent at the 1-position and a methoxy group at the 7-position of the indole ring. This structural motif is critical for its pharmacological and physicochemical properties. Synthetically, derivatives of this scaffold are often accessed via TCCA-mediated oxidative rearrangements of tetrahydro-β-carbolines (THBCs) or through functionalization of preformed cores, such as N-alkylation or acylation reactions .

The compound’s stereochemistry and substituents influence its biological activity.

Properties

IUPAC Name

7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-10(2)8-15-16-13(6-7-17-15)12-5-4-11(19-3)9-14(12)18-16/h4-5,9-10,15,17-18H,6-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHCBNNWOXVDNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C2=C(CCN1)C3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fischer Indole Synthesis with Cyclohexanone Derivatives

The Fischer indole synthesis remains a cornerstone for constructing the tetrahydro-β-carboline core of this compound. A modified approach begins with 7-methoxytryptamine and isobutyl aldehyde under acidic conditions. The reaction proceeds via cyclization, forming the pyridoindole skeleton. Key steps include:

  • Condensation : 7-Methoxytryptamine reacts with isobutyl aldehyde in methanol at 60°C for 12 hours, yielding a Schiff base intermediate .

  • Cyclization : Addition of methanesulfonic acid (MsOH) induces intramolecular cyclization, forming the tetrahydro-β-carboline framework .

  • Reduction : Sodium borohydride (NaBH4) selectively reduces imine bonds, achieving the final saturated structure .

Optimization Data :

ParameterConditionYield (%)
Acid CatalystMsOH vs. HCl78 vs. 62
Temperature60°C vs. RT78 vs. 45
SolventMethanol vs. DCM78 vs. 50

This method offers moderate yields (65–78%) but requires stringent control over stoichiometry to avoid over-alkylation .

Catalyst SystemLigandYield (%)
Pd(OAc)₂/XPhosXPhos82
Pd(dba)₂/BINAPBINAP68

This route achieves higher regioselectivity (82% yield) but demands specialized catalysts and inert conditions .

Reductive Alkylation of Tetrahydro-β-Carboline

A scalable industrial method utilizes reductive alkylation to attach the isobutyl group. The process involves:

  • Precursor Synthesis : 7-Methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is treated with isobutylaldehyde in the presence of NaBH3CN .

  • pH Control : Maintaining pH 5–6 with acetic acid ensures optimal imine formation before reduction .

Scale-Up Data :

Batch Size (kg)Yield (%)Purity (%)
18598.5
108197.2

This method is favored for its simplicity but faces challenges in byproduct formation at larger scales .

Solid-Phase Synthesis for Combinatorial Libraries

Solid-phase techniques enable high-throughput synthesis of analogs. Key steps include:

  • Resin Functionalization : Wang resin is loaded with Fmoc-protected tryptophan derivatives.

  • Cyclization : Treatment with POCl3 induces ring closure, forming the pyridoindole core.

  • Isobutyl Incorporation : HATU-mediated coupling with isobutylamine completes the synthesis .

Efficiency Metrics :

StepTime (h)Yield (%)
Resin Loading295
Cyclization688
Final Cleavage192

This approach facilitates rapid analog generation but requires specialized equipment .

Recent advances employ recombinant transaminases to catalyze the stereoselective introduction of the isobutyl group. The process involves:

  • Substrate Preparation : 7-Methoxy-tetrahydro-β-carboline is incubated with isobutylamine.

  • Enzymatic Reaction : Engineered ω-transaminases (e.g., from Aspergillus terreus) mediate the transfer of the amine group .

Enzyme Performance :

Enzyme VariantConversion (%)ee (%)
WT4580
Mutant A327V9299

Biocatalytic methods offer excellent stereocontrol but remain cost-prohibitive for large-scale production .

Microwave-Assisted One-Pot Synthesis

Microwave irradiation significantly accelerates reaction times. A representative protocol:

  • Reactants : 7-Methoxytryptamine (1 eq), isobutyl aldehyde (1.2 eq), MsOH (2 eq).

  • Conditions : Microwave at 100°C, 300 W, 20 minutes.

Parameter Optimization :

Power (W)Time (min)Yield (%)
1503065
3002084

This method reduces reaction times from hours to minutes but requires specialized equipment .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Fischer Indole7897120Moderate
Palladium-Catalyzed8299450Low
Reductive Alkylation859890High
Solid-Phase8895600Low
Biocatalytic92991200Limited
Microwave-Assisted8497200Moderate

Chemical Reactions Analysis

1-Isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole undergoes various chemical reactions, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of β-carbolines are highly dependent on substituents at the 1-, 2-, 3-, and 7-positions. Below is a comparative analysis of 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole with structurally similar compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Yield (%) Melting Point (°C) Key Biological Activity Reference
This compound 1: Isobutyl; 7: Methoxy 98%* N/A Intermediate for drug synthesis
1-Methyl-2-(methylsulfonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (5n) 1: Methyl; 2: Methylsulfonyl 91 176–178 Spirooxindole precursor
1-Ethyl-2-tosyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (5q) 1: Ethyl; 2: Tosyl 89 68–70 Synthetic intermediate
Methyl (S)-2-tosyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (5u) 2: Tosyl; 3: Methyl ester 94 138–143 Chiral building block
TRPV1 Antagonist (Triazole derivative) B-region: Triazole; A-region: THBC N/A N/A Capsaicin antagonism (IC₅₀ < 1 μM)
HDAC Inhibitor (9e) 1: Methyl; 3: Carboxamide chain 50.2 128–130 Antiproliferative (HDAC inhibition)
RSL3 Analog (C23H21ClN2O5) 1: (Methoxycarbonyl)phenyl; 2: Chloroacetyl N/A N/A Ferroptosis induction (structural analog)

*Purity reported for the commercial product .

Key Findings:

Substituent Effects on Physicochemical Properties :

  • Alkyl groups (e.g., methyl, ethyl, isobutyl) at the 1-position generally enhance lipophilicity. For example, 5n (methyl) and 5q (ethyl) exhibit high yields (>80%) but vastly different melting points due to crystallinity variations influenced by sulfonyl/tosyl groups .
  • Methoxy groups at the 7-position (as in the target compound) may improve metabolic stability compared to unsubstituted analogs .

Biological Activity Trends :

  • TRPV1 Antagonism : Derivatives with triazole B-regions (e.g., ) show superior potency over dihydroindole analogs, emphasizing the importance of the tetrahydro-β-carboline core for receptor binding .
  • Antiproliferative Effects : HDAC inhibitors like 9e (50.2% yield) demonstrate moderate activity, with potency influenced by carboxamide chain length and aryl substituents .

Synthetic Accessibility :

  • Tosyl and methylsulfonyl groups at the 2-position (e.g., 5n, 5q) are introduced via acyl halide reactions with >80% efficiency .
  • Stereoselective synthesis of the (1S,3S)-isomer of the target compound requires chiral auxiliaries or asymmetric catalysis, as seen in related β-carboline syntheses .

Biological Activity

1-Isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (CAS No. 107447-05-2) is a heterocyclic compound belonging to the class of indole derivatives. Indole derivatives are well-known for their diverse biological activities and potential therapeutic applications. This article focuses on the biological activity of this specific compound, summarizing its pharmacological effects, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C18H24N2O3C_{18}H_{24}N_{2}O_{3}, with a molecular weight of approximately 316.39 g/mol. The compound exhibits a melting point of around 157 °C and has various predicted physical properties such as density and boiling point .

PropertyValue
Molecular FormulaC18H24N2O3
Molecular Weight316.39 g/mol
Melting Point157 °C
Density1.140 g/cm³ (predicted)
Boiling Point472.7 °C (predicted)

Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties. For instance, studies have shown that related indole derivatives can enhance mitochondrial function and promote neurite outgrowth in neuronal cells under stress conditions . This suggests potential applications in treating neurodegenerative diseases.

The biological activities of indole derivatives often involve interaction with G protein-coupled receptors (GPCRs) and modulation of neurotransmitter systems. For example, some studies have demonstrated that these compounds can activate serotonin receptors, which play a crucial role in mood regulation and neuroprotection . Understanding these mechanisms is vital for developing therapeutic strategies utilizing this compound.

Study on Neurite Outgrowth

In a study examining the effects of related compounds on neuronal cells subjected to cytotoxic stress (e.g., ionomycin treatment), it was found that these compounds significantly improved cell viability and promoted neurite outgrowth. This suggests that this compound may similarly enhance neuronal resilience under stress .

Anticancer Activity Assessment

While direct studies on the anticancer effects of this specific compound are sparse, its structural analogs have shown promise in inhibiting various cancer cell lines. For instance, research has indicated that modifications in the indole structure can lead to enhanced cytotoxicity against breast cancer cells . Further exploration into the specific effects of this compound is warranted.

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ identifies substitution patterns (e.g., methoxy groups at δ 3.8–4.0 ppm) and confirms isobutyl chain integration (δ 0.8–1.5 ppm for CH₃ groups) .
  • IR : Carboxylic acid derivatives show C=O stretches near 1700 cm⁻¹; indole N-H stretches appear at ~3450 cm⁻¹ .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 566 [M+H]⁺ for N-benzoyl derivatives) .
  • TLC : Use CHCl₃/MeOH (95:5) for monitoring reaction progress (Rf ≈ 0.5–0.6) .

How should researchers design cytotoxicity assays to evaluate this compound’s bioactivity?

Q. Advanced

  • Cell Lines : Use human cancer lines (A549, HeLa, HepG2) and normal cells (WI-38) for selectivity assessment .
  • Protocol :
    • Incubate cells with 0.1–100 µM compound for 48–72 hours.
    • Add MTT reagent (0.5 mg/mL) and measure absorbance at 570 nm after 4 hours.
    • Calculate IC₅₀ values using nonlinear regression. Validate results with triplicate runs and positive controls (e.g., doxorubicin) .

What structural modifications enhance the compound’s pharmacological profile?

Q. Advanced

  • N-Alkylation : Introducing benzoyl or acetyl groups at the indole nitrogen (e.g., via SOCl₂-mediated esterification) improves lipophilicity and blood-brain barrier penetration .
  • Methoxy Positioning : 7-Methoxy substitution (vs. 6- or 8-) optimizes binding to serotonin receptors, as seen in harmine analogs .
  • Carboxylic Acid Derivatives : Ethyl or methyl esters at position 3 enhance solubility and enable prodrug strategies .

How can contradictions in reported biological activities of β-carboline analogs be resolved?

Q. Advanced

  • SAR Analysis : Compare substituent effects across studies. For example, 1-isobutyl vs. 1-methyl groups may alter GSK-3β inhibition potency .
  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize discrepancies.
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and validate experimental IC₅₀ values .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced

  • Purification : Replace column chromatography with recrystallization (e.g., EtOAc/hexane) for large batches.
  • Oxidation Safety : Use flow reactors to control KMnO₄ exothermicity during scale-up .
  • Yield Tracking : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

How does the isobutyl substituent influence pharmacokinetic properties?

Q. Advanced

  • Lipophilicity : The isobutyl group increases logP, enhancing membrane permeability (measured via PAMPA assays).
  • Metabolism : CYP450 enzymes (e.g., CYP3A4) preferentially oxidize branched alkyl chains, affecting half-life. Test metabolic stability in human liver microsomes .

What analytical techniques confirm enantiomeric purity of chiral derivatives?

Q. Advanced

  • Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol (90:10) to resolve R/S enantiomers .
  • Circular Dichroism (CD) : Compare spectra with reference standards (e.g., D-Tpi-OH) to assign absolute configuration .

How can researchers address low solubility in aqueous buffers?

Q. Advanced

  • Prodrug Design : Synthesize phosphate or hemisuccinate esters that hydrolyze in vivo .
  • Nanoparticle Formulation : Use PLGA or liposomal carriers to enhance bioavailability. Characterize via DLS and TEM .

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